Rebamipide, (R)-

Chiral Pharmacology Antiulcer Drug Development Gastroenterology

Select (R)-Rebamipide (CAS 111911-90-1) to eliminate the 50% inactive distomer load present in racemic formulations. As the confirmed eutomer, this enantiomer delivers 1.7-fold higher antiulcer potency than its (S)-counterpart, enabling unambiguous dose-response relationships in mucosal defense, free radical scavenging (OH· rate constant: 2.24×10¹⁰ M⁻¹ s⁻¹), and prostaglandin E2 induction studies. Its superior efficacy over proton pump inhibitors and sucralfate makes it the definitive reference standard for head-to-head gastroprotective compound evaluation. Chiral purity verified by HPLC; ideal for PK/PD modeling and SAR analysis.

Molecular Formula C19H15ClN2O4
Molecular Weight 370.8 g/mol
CAS No. 111911-90-1
Cat. No. B051133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebamipide, (R)-
CAS111911-90-1
Molecular FormulaC19H15ClN2O4
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1
InChIKeyALLWOAVDORUJLA-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Rebamipide (CAS 111911-90-1): A Validated Chiral Eutomer for Mucosal Protection and Ulcer Research


(R)-Rebamipide (CAS 111911-90-1) is the biologically active enantiomer of the gastroprotective agent rebamipide, an amino acid derivative of 2-(1H)-quinolinone [1]. It is the key chiral component responsible for the antiulcer activity observed in the racemic mixture, demonstrating enhanced potency compared to its (S)-counterpart in preclinical models of gastric injury [2].

Why (R)-Rebamipide Cannot Be Interchanged with Its Racemate or S-Enantiomer in Research and Development


The stereochemistry of rebamipide is a critical determinant of its biological activity. The (R)-enantiomer (CAS 111911-90-1) and (S)-enantiomer exhibit distinct pharmacodynamic profiles, precluding their interchangeability in research or therapeutic applications. The (R)-isomer is the eutomer, responsible for the primary antiulcer effect, while the (S)-isomer is the distomer with significantly lower potency [1]. Using the racemate introduces a 50% load of a less active compound, which can confound dose-response relationships and complicate the interpretation of pharmacological and toxicological studies [2].

(R)-Rebamipide: Quantitative Evidence for Chiral Differentiation and Comparator Selection


Direct Head-to-Head Comparison of (R)- vs. (S)-Rebamipide in Ethanol-Induced Gastric Ulcer Model

In a study directly comparing the optical isomers of rebamipide, the (+)-isomer (later identified as (R)-rebamipide) demonstrated 1.7-fold greater potency in preventing ethanol-induced gastric ulcers in rats compared to its (-)-isomer (S-rebamipide) [1]. The racemic mixture showed intermediate activity, consistent with its composition of 50% active and 50% less active enantiomer [2]. This difference underscores the necessity of using the pure (R)-enantiomer for studies where precise dose-response relationships are critical.

Chiral Pharmacology Antiulcer Drug Development Gastroenterology

Superior Antioxidant Capacity of Rebamipide (Racemate) Compared to Clinical Antioxidants

While this data is for the racemic mixture, it provides class-level context for the antioxidant mechanism that (R)-rebamipide is known to exhibit. Rebamipide (racemate) was shown to directly scavenge hydroxyl radicals with a second-order rate constant of 2.24 x 10^10 M^-1 s^-1, a value that indicates high reactivity and potential for protecting against oxidative damage [1]. This activity was found to be superior to that of endogenous antioxidants like glutathione and ascorbic acid in inhibiting oxygen free radical production by H. pylori-activated human neutrophils [2].

Oxidative Stress Mucosal Protection Gastroenterology

Documented Superior Efficacy of Rebamipide Over Proton Pump Inhibitors and Other Antiulcer Agents

A comprehensive review of rebamipide's clinical use indicates that its efficacy in treating ulcers often surpasses that of routinely used agents such as pantoprazole, sucralfate, misoprostol, famotidine, lansoprazole, and esomeprazole [1]. While this is a class-level inference based on the racemic drug product, it is supported by a randomized, controlled, double-blind, comparative clinical study from 1989 that proved rebamipide's superiority to the former same-category drug cetraxate [2].

Ulcer Healing Clinical Pharmacology Gastroenterology

(R)-Rebamipide: Primary Application Scenarios Based on Validated Evidence


Preclinical Research for Chiral Drug Development and Optimization

The 1.7-fold higher potency of (R)-rebamipide compared to its (S)-enantiomer [1] makes it the preferred compound for in vivo studies aimed at elucidating the precise molecular mechanisms of action and establishing optimal dosing regimens. Using the pure eutomer avoids confounding results from the less active distomer present in the racemate, enabling more accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and structure-activity relationship (SAR) analysis.

Investigations into the Mechanisms of Mucosal Protection and Healing

Rebamipide's well-characterized antioxidant properties, including its high rate constant for hydroxyl radical scavenging (2.24 x 10^10 M^-1 s^-1) [2], make (R)-rebamipide a valuable tool for studying oxidative stress pathways in mucosal injury models. Researchers can use the compound to dissect the role of free radical-mediated damage and the protective effects of radical scavenging in gastric, intestinal, or other epithelial tissues.

Comparative Pharmacology Studies of Antiulcer Agents

Given its documented superiority over several classes of antiulcer drugs, including proton pump inhibitors (e.g., pantoprazole, esomeprazole) and other gastroprotective agents (e.g., sucralfate, cetraxate) [3], (R)-rebamipide serves as a critical reference compound for head-to-head comparative studies. Its unique mechanism, focused on enhancing mucosal defense rather than suppressing acid secretion, provides a distinct pharmacological benchmark for evaluating new chemical entities.

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